

4-Methylbenzoyl Cyanide: A Technical Guide to its Historical Discovery and Development

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Compound of Interest

Compound Name: 4-Methylbenzoyl cyanide

Cat. No.: B086548

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl cyanide, also known as p-toluoyl cyanide, is an aromatic acyl cyanide of interest in organic synthesis. While not as extensively documented as its unsubstituted counterpart, benzoyl cyanide, its chemical properties make it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the historical context of its discovery, synthetic methodologies, physicochemical properties, and potential applications, with a focus on information relevant to researchers and professionals in drug development.

Historical Context and Discovery

The specific historical moment of the first synthesis of **4-methylbenzoyl cyanide** is not well-documented in readily available literature. Its discovery is best understood within the broader historical development of aroyl cyanides in the late 19th and early 20th centuries. The foundational method for the synthesis of this class of compounds was established through the reaction of aroyl chlorides with metal cyanides.

A landmark procedure that exemplifies the classical approach to aroyl cyanides is the synthesis of benzoyl cyanide, which was well-established by the early 20th century. A notable example is the procedure published in "Organic Syntheses," which details the reaction of benzoyl chloride with cuprous cyanide.^[1] This method, relying on the nucleophilic displacement of the chloride

by the cyanide anion, would have been the logical and accessible route for the initial synthesis of **4-methylbenzoyl cyanide** from the readily available p-toluoyl chloride. Early synthetic chemists would have adapted this known procedure for the then-newly available substituted aryl chlorides.

Physicochemical and Spectroscopic Data

Experimental physical and spectroscopic data for **4-methylbenzoyl cyanide** are not widely reported in the chemical literature, with many databases listing properties such as melting and boiling points as "not available".^[2] However, some information can be compiled from supplier data and predicted from its structure.

Table 1: Physicochemical Properties of **4-Methylbenzoyl Cyanide**

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO	Calculated
Molecular Weight	145.16 g/mol	Calculated
CAS Number	14271-73-9	^[2]
Appearance	Yellow solid	Supplier Data
Purity	≥ 96% (HPLC)	Supplier Data
Melting Point	Not available	^[2]
Boiling Point	Not available	^[2]

Table 2: Predicted Spectroscopic Data for **4-Methylbenzoyl Cyanide**

Spectroscopy	Predicted Data
^1H NMR (CDCl_3)	δ ~7.8-7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.3 (d, 2H, Ar-H meta to C=O), δ ~2.4 (s, 3H, CH_3)
^{13}C NMR (CDCl_3)	δ ~165-170 (C=O), δ ~145-150 (Ar-C- CH_3), δ ~130-135 (Ar-CH), δ ~128-130 (Ar-CH), δ ~120-125 (Ar-C-C=O), δ ~115-120 (CN), δ ~21-22 (CH_3)
IR (KBr, cm^{-1})	~2220-2240 (C \equiv N stretch), ~1680-1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch)
Mass Spec. (EI)	m/z 145 (M^+), 117 ($[\text{M}-\text{CO}]^+$), 91 ($[\text{C}_7\text{H}_7]^+$, tolyl cation)

Note: The spectroscopic data in Table 2 are predicted based on the chemical structure and typical values for similar compounds and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of **4-methylbenzoyl cyanide** has evolved from classical, high-temperature methods to more modern, efficient procedures. Below are detailed protocols for both a historical and a contemporary approach.

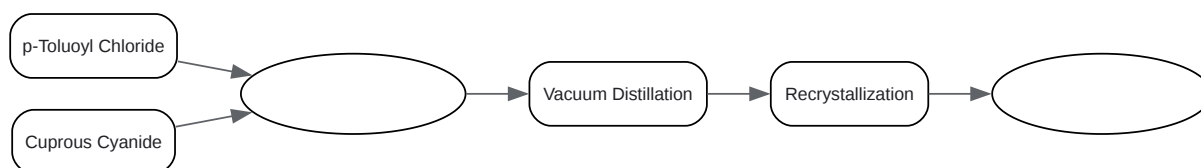
Historical Synthesis: Reaction of p-Toluoyl Chloride with Cuprous Cyanide

This method is adapted from the classical "Organic Syntheses" procedure for benzoyl cyanide and represents the most likely route for the first synthesis of **4-methylbenzoyl cyanide**.^[1]

Experimental Protocol:

- Apparatus: A 500 mL round-bottom flask is fitted with a reflux condenser and a heating mantle. All glassware should be thoroughly dried.
- Reagents:

- p-Toluoyl chloride (1.0 mol, 154.6 g)
- Cuprous cyanide (1.2 mol, 107.5 g), dried at 110 °C for 3 hours prior to use.[1]
- Procedure:
 - To the flask, add cuprous cyanide followed by p-toluoyl chloride.
 - Heat the mixture to 150-160 °C with stirring.
 - Maintain the temperature for 4-5 hours. The reaction mixture will become a thick, dark slurry.
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - The product is isolated by vacuum distillation. The fraction collected at the appropriate boiling point under reduced pressure is the desired **4-methylbenzoyl cyanide**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether.



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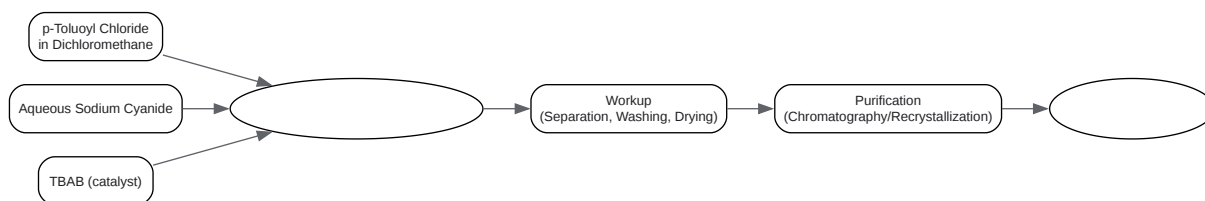
Caption: Historical synthesis of **4-methylbenzoyl cyanide**.

Modern Synthesis: Phase-Transfer Catalyzed Cyanation

More recent methods for the synthesis of aroyl cyanides often employ phase-transfer catalysis to improve yields and reaction conditions. This protocol is a generalized modern approach.

Experimental Protocol:

- Apparatus: A 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
- Reagents:
 - p-Toluoyl chloride (1.0 mol, 154.6 g)
 - Sodium cyanide (1.2 mol, 58.8 g)
 - Tetrabutylammonium bromide (TBAB) (0.05 mol, 16.1 g)
 - Dichloromethane (250 mL)
- Procedure:
 - A solution of sodium cyanide in 100 mL of water is placed in the flask.
 - Tetrabutylammonium bromide is added to the aqueous solution.
 - A solution of p-toluoyl chloride in 250 mL of dichloromethane is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
 - The reaction mixture is stirred at room temperature for 12-18 hours.
 - The organic layer is separated, washed with water (2 x 100 mL), and dried over anhydrous magnesium sulfate.
 - The solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **4-methylbenzoyl cyanide** is purified by column chromatography on silica gel or by recrystallization.



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Caption: Modern phase-transfer catalyzed synthesis.

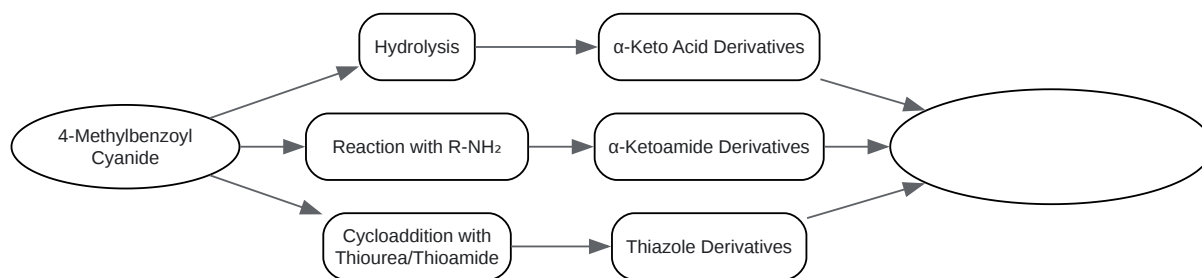
Applications in Drug Development and Research

While specific examples of marketed drugs synthesized directly from **4-methylbenzoyl cyanide** are not prominent in the literature, its potential as a synthetic intermediate is significant. The p-toluoyl group is a structural motif found in various biologically active molecules.[3] Furthermore, the aroyl cyanide functionality is a versatile precursor for a range of chemical transformations.

Potential Synthetic Utility:

- **Synthesis of α -Keto Acids and Esters:** Hydrolysis of the cyanide group provides access to p-toluoylglyoxylic acid and its derivatives, which are valuable building blocks in medicinal chemistry.
- **Formation of Heterocycles:** Aroyl cyanides can react with various nucleophiles to form substituted heterocycles such as oxazoles, thiazoles, and imidazoles. A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been investigated as potential anticancer agents, highlighting the relevance of the substituted benzoyl moiety.[4]
- **Precursor to Bioactive Amides:** Reaction with amines can yield α -ketoamides, a structural feature present in some enzyme inhibitors.

The following diagram illustrates the potential synthetic pathways from **4-methylbenzoyl cyanide** to key intermediates for drug discovery.



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Caption: Potential synthetic applications of **4-methylbenzoyl cyanide**.

Conclusion

4-Methylbenzoyl cyanide is a chemical compound with a synthetic history rooted in the classical methods of aroyl cyanide preparation. While its physical and spectroscopic properties are not as thoroughly documented as some related compounds, its synthesis is achievable through both historical and modern, more efficient methods. Its value to the research, scientific, and drug development communities lies in its potential as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity. Further characterization and exploration of its reactivity are warranted to fully unlock its potential in organic synthesis and medicinal chemistry.

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